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L-HISTIDINE UNLABELED -

L-HISTIDINE UNLABELED

Catalog Number: EVT-252455
CAS Number:
Molecular Formula:
Molecular Weight: NA
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Product Introduction

Source

L-Histidine can be sourced from various biological systems, including microorganisms like Escherichia coli and Corynebacterium glutamicum, which are utilized for its biosynthesis in industrial applications. These organisms have been engineered to enhance the production of L-histidine through metabolic pathway optimization and fermentation processes .

Classification

L-Histidine is classified under the category of amino acids, specifically as an α-amino acid. Its molecular formula is C₆H₉N₃O₂, and it is characterized by the presence of an imidazole functional group. This classification allows it to participate in various biochemical reactions, including protein synthesis and enzyme catalysis.

Synthesis Analysis

Methods

The synthesis of L-Histidine can be achieved through both biological and chemical methods. In microbial fermentation, strains of Escherichia coli or Corynebacterium glutamicum are cultivated in nutrient-rich media supplemented with precursors like phosphoribosyl pyrophosphate (PRPP). The biosynthetic pathway involves multiple enzymatic steps, with key enzymes including imidazoleglycerol-phosphate synthase and histidinol-phosphate phosphatase .

Technical Details

The fermentation process typically involves optimizing conditions such as pH, temperature, and nutrient concentration to maximize yield. For example, a study demonstrated that the addition of specific carbon sources could enhance the production rate of L-histidine in bacterial cultures . Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to quantify L-histidine concentrations during production .

Molecular Structure Analysis

Structure

L-Histidine has a distinct molecular structure characterized by its imidazole side chain. The structural formula can be represented as follows:

L Histidine C6H9N3O2\text{L Histidine }\text{C}_6\text{H}_9\text{N}_3\text{O}_2

Data

The molecular weight of L-histidine is approximately 155.15 g/mol. The compound exhibits zwitterionic properties at physiological pH, possessing both positive and negative charges due to the protonation state of its amino and carboxyl groups.

Chemical Reactions Analysis

Reactions

L-Histidine participates in various chemical reactions, primarily related to its role as a precursor for other biomolecules. One significant reaction involves its conversion to histamine via decarboxylation, catalyzed by histidine decarboxylase. Additionally, L-histidine can undergo acylation and phosphorylation reactions that are critical for protein modification.

Technical Details

The reaction kinetics can be influenced by factors such as pH and temperature. For instance, the optimal pH for histidine decarboxylation has been found to be around 6.0-7.0 . Furthermore, studies have shown that L-histidine can act as a chelating agent for metal ions, impacting various biochemical pathways .

Mechanism of Action

Process

The mechanism of action for L-histidine primarily revolves around its role in enzymatic reactions. As a substrate for histidine decarboxylase, it facilitates the production of histamine, which is involved in immune responses and neurotransmission.

Data

Research indicates that the imidazole ring of L-histidine can stabilize transition states in enzymatic reactions through hydrogen bonding and electrostatic interactions . This property enhances the efficiency of enzymes that require histidine residues for catalytic activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 284 °C (decomposes)

Chemical Properties

  • pKa Values: The pKa values for the carboxyl group and imidazole group are approximately 1.82 and 6.04 respectively.
  • Stability: L-Histidine is stable under normal conditions but can degrade under extreme pH or temperature conditions.

Relevant analyses include Fourier Transform Infrared Spectroscopy (FTIR) which confirms the presence of functional groups associated with amino acids .

Applications

Scientific Uses

L-Histidine has numerous applications in scientific research and industry:

  • Biotechnology: Used in fermentation processes for amino acid production.
  • Pharmaceuticals: Acts as an ingredient in formulations due to its role in protein synthesis.
  • Corrosion Inhibition: Studies have shown that L-histidine can effectively inhibit corrosion processes on metal surfaces when used as an additive in saline solutions .
  • Nutritional Supplements: It is included in dietary supplements due to its essential role in human health.
Biosynthesis Pathways and Genetic Regulation

Enzymatic Mechanisms in Microbial Systems

The biosynthesis of L-histidine in microorganisms involves a conserved 10-step pathway that converts 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP into L-histidine. This pathway is characterized by its interconnection with purine metabolism, as it generates 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) as a byproduct, which re-enters the purine biosynthesis pathway [1] [6]. Key enzymatic steps include:

  • ATP Phosphoribosyltransferase (HisG): Catalyzes the committed step, condensing ATP and PRPP into N-1-(5'-phosphoribosyl)-ATP. This enzyme is feedback-inhibited by L-histidine in wild-type strains [1] [9].
  • Imidazoleglycerol-Phosphate Synthase (HisFH): A bifunctional enzyme complex that converts N'-[(5'-phosphoribosyl)-formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) into imidazole glycerol-phosphate (IGP) and AICAR [1].
  • Histidinol-Phosphate Phosphatase (HisN): Unique to Corynebacterium glutamicum, this enzyme dephosphorylates histidinol-phosphate. In contrast, E. coli employs a bifunctional enzyme (HisB) with both phosphatase and dehydratase activities [1] [3].

Table 1: Key Enzymes in Microbial L-Histidine Biosynthesis

EnzymeGeneReactionOrganism Specificity
ATP PhosphoribosyltransferasehisGPRPP + ATP → Phosphoribosyl-ATPUniversal
Histidinol-Phosphate PhosphatasehisNHistidinol-phosphate → Histidinol + PiC. glutamicum, some Gram+
Bifunctional HisBhisBHistidinol-phosphate → Histidinol + Pi; IGP → Imidazole acetol-PE. coli, Salmonella

Energy and Cofactor Constraints:

  • Each molecule of L-histidine consumes 41 ATP equivalents, making it one of the most energetically expensive amino acids to synthesize [5].
  • The pathway requires glutamine and glutamate as amino donors, linking it to nitrogen metabolism [5] [9].

Transcriptional and Translational Control Mechanisms

Regulation of L-histidine biosynthesis involves layered genetic controls that respond to cellular histidine availability:

Transcriptional Regulation:

  • Attenuation in Proteobacteria: In E. coli, the his operon is regulated by a leader peptide containing seven consecutive histidine codons. Under histidine starvation, ribosome stalling at these codons prevents formation of a terminator hairpin, allowing transcription of the his genes [6] [9].
  • T-Box Riboswitches: In Firmicutes and Actinobacteria (e.g., Lactococcus lactis), T-box riboswitches in the 5'-UTR sense uncharged tRNAHis. When uncharged tRNAHis accumulates, it stabilizes an antiterminator structure, enabling transcription elongation [7] [12].
  • HisR Repressor: A TrpR-family transcription factor in Bacilli and Clostridia binds palindromic DNA operators (e.g., Ruminococcus gnavus) upstream of his operons. L-Histidine acts as a corepressor, enhancing DNA binding and repressing transcription [7].

Translational and Post-Translational Control:

  • Feedback Inhibition: HisG is allosterically inhibited by L-histidine. Industrial strains (e.g., C. glutamicum EA83) express mutant HisGG233H/T235Q enzymes resistant to feedback inhibition [2] [6].
  • AICAR-Mediated Inhibition: Both native and feedback-resistant HisG are competitively inhibited by AICAR (Ki = 0.65 mM), an AMP analog generated during histidine biosynthesis. This creates a metabolic bottleneck unless AICAR is recycled into purines [6].

Table 2: Genetic Regulatory Mechanisms Across Bacterial Taxa

MechanismSensorEffectorOrganism ExamplesOutcome
AttenuationLeader peptideCharged tRNAHisE. coli, SalmonellaTranscription termination
T-box RiboswitchtRNAHis structureUncharged tRNAHisL. lactis, C. difficileAntitermination
HisR RepressorHistidine-bound proteinDNA operatorB. subtilis, R. gnavusRepression of his transcription

Comparative Analysis of Pathway Conservation Across Species

While the core 10-step pathway is universally conserved in histidine-producing organisms, enzymatic and genetic variations reflect evolutionary adaptations:

Enzyme Fusion and Specialization:

  • Imidazoleglycerol-Phosphate Synthase: In prokaryotes, this activity requires two subunits (HisFH), whereas plants and fungi use a single bifunctional enzyme [3] [5].
  • Histidinol-Phosphate Phosphatases: Three distinct enzyme classes catalyze this step:
  • DDDD Superfamily: Bifunctional HisB in E. coli (combined with dehydratase activity).
  • PHP Superfamily: Monofunctional enzymes in Bacillus subtilis and Thermus thermophilus.
  • HisN Family: Found in C. glutamicum and archaea [1] [3].

Pathway Localization and Linkages:

  • Plants: All histidine biosynthesis enzymes contain plastid-targeting peptides, confining the pathway to chloroplasts [5].
  • Purine Interdependence: In all organisms, PRPP is a shared precursor for histidine, purine, and pyrimidine biosynthesis. Overexpression of purH (AICAR transformylase) and purA (adenylosuccinate synthetase) in E. coli EA83 improves histidine yield by regenerating ATP from AICAR [2] [6].

Divergent Genetic Organization:

  • Operon Structure: E. coli consolidates eight his genes into a single operon, whereas C. glutamicum distributes them across four operons (hisD, hisH, hisN, hisEG) [1] [2].
  • Regulatory Innovations: Plant histidine genes (e.g., HISN1A/B in Arabidopsis) lack operons and show no evidence of transcriptional attenuation, relying primarily on feedback inhibition of ATP-PRT [5].

Table 3: Comparative Features of Histidine Biosynthesis

FeatureProkaryotesPlantsArchaea
Pathway LocalizationCytoplasmChloroplastsCytoplasm
HisG RegulationFeedback inhibitionFeedback inhibitionUnknown
Phosphatase TypeHisB (bifunctional)HISN7 (monofunctional)HisN (DDDD superfamily)
AICAR RecyclingPurine pathwayPurine pathwayPurine pathway

These evolutionary distinctions highlight how metabolic efficiency, energy constraints, and genetic architecture shape histidine biosynthesis across the tree of life.

Properties

Product Name

L-HISTIDINE UNLABELED

Molecular Weight

NA

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